molecular formula C12H13NO B11773977 1,2,6-Trimethylquinolin-4(1H)-one

1,2,6-Trimethylquinolin-4(1H)-one

Cat. No.: B11773977
M. Wt: 187.24 g/mol
InChI Key: SGLPSQPRAFVKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,6-Trimethylquinolin-4(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-Trimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Skraup synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

1,2,6-Trimethylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,6-Trimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA replication or protein synthesis. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 1,2,6-Trimethylquinolin-4(1H)-one.

    2-Methylquinoline: A derivative with a single methyl group.

    4-Hydroxyquinoline: A hydroxylated derivative with different biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,2,6-trimethylquinolin-4-one

InChI

InChI=1S/C12H13NO/c1-8-4-5-11-10(6-8)12(14)7-9(2)13(11)3/h4-7H,1-3H3

InChI Key

SGLPSQPRAFVKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=CC2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.